An In-depth Technical Guide to N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide (CAS 633335-80-5): A Key Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide to N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide (CAS 633335-80-5): A Key Building Block in Modern Medicinal Chemistry
Abstract
N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide, CAS 633335-80-5, is a strategically important synthetic intermediate in the landscape of drug discovery and development. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on the phenyl ring, offers medicinal chemists a versatile scaffold for the synthesis of complex and biologically active molecules. This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and critical applications of this compound, with a particular focus on its role as a precursor in the development of novel therapeutics. Detailed experimental protocols, mechanistic insights, and a thorough analysis of its reactivity are presented to empower researchers and drug development professionals in leveraging this valuable building block for their research endeavors.
Introduction: The Strategic Importance of Substituted Anilines in Drug Discovery
The aniline scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast array of therapeutic agents. The strategic functionalization of the aniline ring with various substituents allows for the fine-tuning of a molecule's physicochemical properties, including its potency, selectivity, and pharmacokinetic profile. N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide emerges as a particularly valuable building block due to the orthogonal reactivity of its functional groups. The acetamido group serves as a protected amine, which can be readily deprotected to reveal a nucleophilic center. The bromine atom is a versatile handle for a wide range of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The fluorine and methyl groups can modulate the electronic properties and metabolic stability of the final molecule, often leading to improved drug-like properties.
This guide will delve into the synthetic pathways to access N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide, explore its chemical characteristics, and highlight its emerging applications, particularly in the synthesis of modulators of key biological targets.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. The key properties of N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide are summarized in the table below.
| Property | Value | Source |
| CAS Number | 633335-80-5 | [1] |
| Molecular Formula | C₉H₉BrFNO | [1] |
| Molecular Weight | 246.08 g/mol | [1] |
| Physical Form | Solid | |
| Storage | Room temperature, sealed, dry | [1] |
Spectral Data (Predicted and Analog-Based)
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the acetyl protons. The coupling patterns of the aromatic protons will be influenced by the fluorine and bromine substituents.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon atoms attached to bromine and fluorine will exhibit characteristic chemical shifts.
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IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide carbonyl group, and C-Br and C-F stretching vibrations.
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern of bromine.
Synthesis of N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide: A Step-by-Step Protocol
The synthesis of N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide is typically achieved through the acetylation of its corresponding aniline precursor, 4-bromo-5-fluoro-2-methylaniline. This reaction is a classic example of nucleophilic acyl substitution.
Synthesis of the Precursor: 4-Bromo-5-fluoro-2-methylaniline
The synthesis of the aniline precursor is a critical first step. A common route involves the reduction of a nitrated intermediate.
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Caption: Synthetic pathway to 4-Bromo-5-fluoro-2-methylaniline.
Acetylation of 4-Bromo-5-fluoro-2-methylaniline
The following protocol is a robust and widely applicable method for the acetylation of substituted anilines and can be readily adapted for the synthesis of the title compound.
Experimental Protocol: Acetylation of 4-Bromo-5-fluoro-2-methylaniline
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Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-5-fluoro-2-methylaniline (1.0 equivalent) in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.
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Addition of Acetylating Agent: While stirring, add acetic anhydride (1.1 to 1.5 equivalents) dropwise to the solution at room temperature. For less reactive anilines, a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) can be added.
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Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours at room temperature or may require gentle heating.
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Work-up: Once the reaction is complete, the mixture is poured into ice-cold water to precipitate the acetanilide product.
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Isolation and Purification: The solid product is collected by vacuum filtration, washed with cold water to remove any remaining acid and acetic anhydride, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
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Caption: Experimental workflow for the acetylation of 4-Bromo-5-fluoro-2-methylaniline.
Reactivity and Synthetic Utility
The synthetic utility of N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide lies in the differential reactivity of its functional groups.
The Acetamido Group: A Protecting Group and a Modulator of Reactivity
The acetamido group serves two primary purposes:
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Protection of the Amine: The acetyl group protects the highly reactive amino group from participating in unwanted side reactions during subsequent synthetic transformations. This protection is crucial when performing reactions that are incompatible with a free amine.
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Modulation of Directing Effects: The acetamido group is a moderately activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. This is a significant moderation compared to the strongly activating and often polysubstitution-prone free amino group.
The acetyl group can be readily removed via hydrolysis under acidic or basic conditions to regenerate the free aniline, which can then be used in further synthetic steps.
The Bromine Atom: A Gateway to Molecular Diversity
The bromine atom on the aromatic ring is a key functional handle for introducing molecular complexity through various cross-coupling reactions. These reactions are fundamental in modern drug discovery for the construction of carbon-carbon and carbon-heteroatom bonds.
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst allows for the formation of a new carbon-carbon bond, enabling the introduction of aryl, heteroaryl, or alkyl groups.
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Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines.
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Sonogashira Coupling: This reaction with terminal alkynes, catalyzed by palladium and copper, is a powerful tool for the synthesis of aryl alkynes.
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Heck Coupling: This reaction with alkenes, catalyzed by palladium, forms a new carbon-carbon bond and introduces a vinyl group.
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Caption: Reactivity and synthetic transformations of N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide.
Applications in Drug Discovery and Medicinal Chemistry
The true value of N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide lies in its application as a key intermediate in the synthesis of biologically active molecules. While specific examples of marketed drugs derived directly from this acetamide are not yet prevalent, its precursor, 4-bromo-5-fluoro-2-methylaniline, is a known building block for potent and selective modulators of important biological targets.
Synthesis of SIRT6 Modulators
Sirtuin 6 (SIRT6) is a NAD⁺-dependent deacetylase that plays a crucial role in regulating metabolism, DNA repair, and inflammation. The development of small molecule modulators of SIRT6 is an active area of research for the treatment of metabolic diseases, cancer, and age-related disorders. The precursor to the title compound, 5-bromo-4-fluoro-2-methylaniline, is a key intermediate in the synthesis of MDL compounds, which are known activators of SIRT6. This highlights the potential of N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide as a starting material for the development of novel SIRT6 modulators.
A Versatile Scaffold for Library Synthesis
The orthogonal reactivity of the functional groups in N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide makes it an ideal scaffold for the generation of diverse chemical libraries for high-throughput screening. By systematically varying the substituents introduced via cross-coupling reactions at the bromine position and by modifying the acetamido group, a vast chemical space can be explored to identify novel hits for a wide range of biological targets.
Safety and Handling
As with all chemical reagents, proper safety precautions should be taken when handling N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide is a valuable and versatile building block for medicinal chemists and drug development professionals. Its well-defined reactivity and strategically positioned functional groups provide a robust platform for the synthesis of complex and biologically active molecules. As the demand for novel therapeutics continues to grow, the importance of such key intermediates in accelerating the drug discovery process cannot be overstated. This guide has provided a comprehensive overview of the synthesis, properties, and applications of this compound, empowering researchers to unlock its full potential in their quest for new medicines.
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